Maximum Tolerated Dose and In Vivo Efficacy: ODDA-PTX vs. Cremophor EL-Paclitaxel and Abraxane
In HT-1080 murine xenograft models, ODDA-PTX (administered as a 5:1 molar ratio complex with HSA, designated VTX) exhibited a >12‑fold higher maximum tolerated dose (MTD) compared with the FDA‑approved clinical formulations Cremophor EL‑paclitaxel (crPTX) and Abraxane (nab‑paclitaxel) [1]. When dosed at 250 mg/kg (paclitaxel‑equivalent) once weekly for four weeks, VTX achieved complete tumor regression in 5 of 8 animals (62.5%) without drug‑associated mortality or significant weight loss (<20% body weight reduction), whereas crPTX and Abraxane were administered at only 20 mg/kg and 15 mg/kg, respectively, due to dose‑limiting toxicities [1]. At equimolar doses, VTX demonstrated significantly greater tumor growth inhibition than both comparators in HT‑1080, PANC‑1, and HT‑29 xenografts [1].
| Evidence Dimension | Maximum Tolerated Dose (MTD) and Efficacy Outcome |
|---|---|
| Target Compound Data | MTD: 250 mg/kg (paclitaxel‑equivalent) q7dx4; Complete tumor regression in 5/8 (62.5%) HT‑1080 xenografts |
| Comparator Or Baseline | crPTX: 20 mg/kg MTD; Abraxane: 15 mg/kg MTD; Both formulations show partial tumor growth inhibition only at these doses |
| Quantified Difference | >12‑fold higher MTD; Complete regression (62.5%) vs. partial growth inhibition only |
| Conditions | HT‑1080 (human fibrosarcoma), PANC‑1 (pancreatic cancer), HT‑29 (colorectal cancer) subcutaneous xenografts in nu/nu mice; VTX dosed as 5:1 ODDA‑PTX:HSA complex |
Why This Matters
This >12‑fold expansion of the therapeutic index enables preclinical dosing regimens that are impossible with conventional paclitaxel formulations, directly supporting translational research requiring high‑dose, tumor‑eradicating taxane regimens without prohibitive systemic toxicity.
- [1] Callmann, C. E.; Leguyader, C. L. M.; Burton, S. T.; et al. Antitumor Activity of 1,18‑Octadecanedioic Acid‑Paclitaxel Complexed with Human Serum Albumin. J. Am. Chem. Soc. 2019, 141 (30), 11765–11769. View Source
